molecular formula C14H10ClF B14130888 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl

5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl

Cat. No.: B14130888
M. Wt: 232.68 g/mol
InChI Key: LMPLFNMMHRUYMP-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl: is an organic compound with the molecular formula C14H10ClF It is a biphenyl derivative, characterized by the presence of chlorine, fluorine, and vinyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce ethyl-substituted biphenyls.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique chemical properties make it suitable for use in electronic devices and other high-tech applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl involves its interaction with molecular targets through various pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

    2-Chloro-1,1’-biphenyl: Similar structure but lacks the fluorine and vinyl groups.

    2-Fluoro-1,1’-biphenyl: Similar structure but lacks the chlorine and vinyl groups.

    2-Vinyl-1,1’-biphenyl: Similar structure but lacks the chlorine and fluorine groups.

Uniqueness: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl is unique due to the combination of chlorine, fluorine, and vinyl groups on the biphenyl structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C14H10ClF

Molecular Weight

232.68 g/mol

IUPAC Name

4-chloro-2-(2-ethenylphenyl)-1-fluorobenzene

InChI

InChI=1S/C14H10ClF/c1-2-10-5-3-4-6-12(10)13-9-11(15)7-8-14(13)16/h2-9H,1H2

InChI Key

LMPLFNMMHRUYMP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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